UTL-5g

Description

Properties

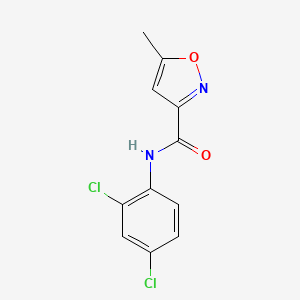

IUPAC Name |

N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPKSWAQDCJLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589349 | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646530-37-2 | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

UTL-5g: A Small-Molecule Modulator of TNFα — A Technical Guide to its Mechanism of Action

Introduction: The Therapeutic Potential of Targeting TNFα with UTL-5g

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. While essential for normal immune function, dysregulated TNFα production is a key driver of pathology in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Furthermore, elevated TNFα levels are implicated in the adverse effects associated with certain cancer therapies, such as cisplatin-induced nephrotoxicity and hepatotoxicity, as well as radiation-induced tissue damage[1][2]. Consequently, the development of agents that can effectively and safely modulate TNFα activity remains a significant focus of therapeutic research.

This compound is a novel, small-molecule compound that has emerged as a promising modulator of TNFα[1]. In preclinical studies, this compound has demonstrated significant efficacy in reducing elevated TNFα levels in various in vivo models[2][3]. This activity translates into tangible therapeutic benefits, including the amelioration of chemotherapy- and radiation-induced toxicities and an increase in survival rates in animal models[1][4]. As a small molecule, this compound presents potential advantages over biologic TNFα inhibitors, such as improved oral bioavailability and lower manufacturing costs.

This technical guide provides an in-depth exploration of the mechanism of action of this compound in TNFα modulation. It is intended for researchers, scientists, and drug development professionals who are seeking a comprehensive understanding of this compound's biological activity and the experimental approaches to its study. While the precise molecular target of this compound is still under investigation, this guide will synthesize the available evidence to propose a putative mechanism and provide detailed protocols for its further elucidation.

Proposed Mechanism of Action: Inhibition of TNFα Production

Based on current preclinical data, this compound appears to exert its TNFα-modulating effects primarily by reducing the production of the cytokine. In vivo studies have consistently shown that administration of this compound leads to a significant decrease in circulating and tissue levels of TNFα that are elevated in response to inflammatory stimuli such as cisplatin or radiation[1][2]. This suggests that this compound acts upstream of TNFα release, likely by interfering with its synthesis at the transcriptional or translational level.

The biosynthesis of TNFα is tightly regulated and involves several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways in immune cells, such as macrophages, leads to the transcription of the TNFα gene and the subsequent translation of its mRNA into the TNFα protein. It is plausible that this compound interacts with one or more components of these signaling cascades to suppress TNFα production.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines and pathogen-associated molecular patterns, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including TNFα.

A potential mechanism for this compound is the inhibition of a key kinase within the NF-κB pathway, such as IKKβ. By preventing IκBα phosphorylation and degradation, this compound would effectively block NF-κB nuclear translocation and subsequent TNFα gene expression.

Figure 1: Hypothesized Mechanism of this compound on the NF-κB Pathway. This diagram illustrates the canonical NF-κB signaling pathway leading to TNFα gene transcription. The proposed inhibitory action of this compound on the IKK complex is highlighted.

The MAP Kinase Signaling Pathways

The MAPK family, including p38, JNK, and ERK, also plays a crucial role in regulating TNFα production. These kinases are activated by a variety of cellular stresses and inflammatory signals, and they can control TNFα expression at both the transcriptional and post-transcriptional levels. For instance, p38 MAPK is known to regulate the stability and translation of TNFα mRNA.

This compound could potentially inhibit one of the key kinases in the MAPK pathways, such as p38 or JNK. This would lead to a reduction in TNFα mRNA stability and/or translation, ultimately decreasing the amount of secreted TNFα.

Figure 2: Hypothesized Mechanism of this compound on MAPK Pathways. This diagram shows the general cascade of MAP kinase signaling leading to TNFα production. This compound is hypothesized to inhibit key kinases like p38 or JNK.

Experimental Protocols for Elucidating the Mechanism of Action of this compound

To rigorously investigate the mechanism of action of this compound, a series of well-defined in vitro and in vivo experiments are required. The following protocols provide a framework for these studies.

In Vitro Assays

1. Cell Culture and Stimulation:

-

Cell Line: A monocytic cell line, such as THP-1 or RAW 264.7, is a suitable model as they are known to produce TNFα in response to stimulation.

-

Stimulation: Lipopolysaccharide (LPS) is a potent inducer of TNFα production and is commonly used to mimic bacterial infection. A typical concentration range for LPS stimulation is 10-100 ng/mL.

-

This compound Treatment: Cells should be pre-treated with a range of this compound concentrations for 1-2 hours before LPS stimulation to assess its inhibitory effect.

2. Quantification of TNFα Production (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological samples.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for TNFα.

-

Block non-specific binding sites.

-

Add cell culture supernatants (containing secreted TNFα) and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance using a plate reader and calculate the TNFα concentration based on the standard curve.

-

Table 1: Example ELISA Data for this compound Inhibition of TNFα Production

| This compound (µM) | TNFα Concentration (pg/mL) | % Inhibition |

| 0 (Control) | 2500 ± 150 | 0 |

| 0.1 | 2100 ± 120 | 16 |

| 1 | 1200 ± 90 | 52 |

| 10 | 450 ± 50 | 82 |

| 100 | 150 ± 20 | 94 |

3. Analysis of NF-κB and MAPK Signaling Pathways (Western Blot):

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. Phospho-specific antibodies can be used to assess the activation state of signaling proteins.

-

Protocol:

-

Lyse cells after treatment with this compound and/or LPS.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, p38, JNK).

-

Add a secondary antibody conjugated to an enzyme.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Figure 3: Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a Western blot analysis to assess the phosphorylation status of signaling proteins.

4. Measurement of TNFα Gene Expression (qPCR):

-

Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of a specific mRNA transcript in a sample, providing an indication of gene expression levels.

-

Protocol:

-

Isolate total RNA from treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for TNFα and a housekeeping gene (for normalization).

-

Analyze the data to determine the relative expression of TNFα mRNA.

-

5. NF-κB Reporter Assay:

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. The activity of the reporter gene is then used as a readout for NF-κB transcriptional activity.

-

Protocol:

-

Transfect cells with the NF-κB reporter plasmid.

-

Treat the cells with this compound and/or LPS.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

In Vivo Studies

1. Animal Models:

-

Cisplatin-Induced Toxicity Model: Administer a single high dose of cisplatin to mice to induce nephrotoxicity and hepatotoxicity, which is associated with elevated TNFα levels.

-

Radiation-Induced Injury Model: Expose a specific organ (e.g., liver, lung) of the mice to a controlled dose of radiation to induce tissue damage and inflammation.

2. This compound Administration:

-

This compound can be administered via various routes, such as intraperitoneal (i.p.) injection or oral gavage, prior to the induction of injury.

3. Assessment of Efficacy:

-

Biochemical Markers: Measure serum levels of markers of organ damage, such as blood urea nitrogen (BUN) and creatinine for kidney injury, and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.

-

TNFα Levels: Measure TNFα levels in serum and tissue homogenates using ELISA.

-

Histopathology: Perform histological analysis of the affected organs to assess the extent of tissue damage.

Data Interpretation and Troubleshooting

-

IC50/EC50 Determination: From the in vitro dose-response data (e.g., ELISA), calculate the half-maximal inhibitory concentration (IC50) of this compound for TNFα production.

-

Specificity: It is crucial to assess the specificity of this compound. This can be done by testing its effect on the production of other cytokines and on signaling pathways that are not directly related to TNFα.

-

Cytotoxicity: Ensure that the observed inhibitory effects of this compound are not due to general cytotoxicity. This can be assessed using a cell viability assay, such as the MTT or LDH assay.

-

In Vivo Correlation: Correlate the in vivo efficacy of this compound with its ability to reduce TNFα levels in the target tissues.

Conclusion and Future Directions

This compound is a promising small-molecule modulator of TNFα with demonstrated therapeutic potential in preclinical models of chemotherapy- and radiation-induced toxicities. The available evidence suggests that this compound acts by inhibiting the production of TNFα, likely through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Further research is warranted to fully elucidate the precise molecular target and mechanism of action of this compound. This will involve a combination of biochemical, molecular, and cellular assays as outlined in this guide. The identification of the direct binding partner of this compound will be a critical step in its development as a novel therapeutic agent for a range of inflammatory conditions and as an adjunct to cancer therapies. The detailed protocols and experimental frameworks provided herein offer a robust starting point for researchers dedicated to advancing our understanding of this intriguing molecule.

References

- 1. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nwpii.com [nwpii.com]

- 4. The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of UTL-5g: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern pharmacology, the pursuit of targeted therapies with minimized off-target effects remains a paramount objective. This guide delves into the discovery and synthesis of UTL-5g, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound has garnered significant attention for its potential as a chemoprotective and radioprotective agent, offering a promising avenue for mitigating the debilitating side effects of conventional cancer therapies. This document provides an in-depth exploration of the scientific journey of this compound, from its conceptual beginnings to its chemical realization, tailored for an audience versed in the intricacies of drug discovery and development.

The Genesis of this compound: A Targeted Approach to Mitigating Therapy-Induced Toxicities

The discovery of this compound was not a serendipitous event but rather the result of a targeted search for agents capable of ameliorating the collateral damage inflicted by potent treatments like cisplatin. Cisplatin, a cornerstone of chemotherapy, is fraught with dose-limiting toxicities, including nephrotoxicity, hepatotoxicity, and myelotoxicity. A key mediator implicated in these inflammatory side effects is the cytokine TNF-α. This understanding formed the scientific bedrock for the development of this compound.

The pioneering work of Dr. Frank Valeriote and his research team identified the potential of small molecules to modulate TNF-α activity and, in doing so, shield healthy tissues from the ravages of chemotherapy and radiation. This compound, also known as GBL-5g, emerged from these investigations as a lead candidate.[1] Preclinical studies have demonstrated its remarkable ability to reduce cisplatin-induced kidney and liver damage and to bolster platelet counts, all without compromising the anti-tumor efficacy of the primary therapy.[1]

Unveiling the Chemical Architecture and Synthesis Pathway

This compound is chemically designated as N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide . Its molecular structure is characterized by a central 5-methylisoxazole ring linked to a 2,4-dichlorophenyl group via an amide bond.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide |

| Molecular Formula | C₁₁H₈Cl₂N₂O₂ |

| Molecular Weight | 271.10 g/mol |

| CAS Number | 646530-37-2 |

The synthesis of this compound is a multi-step process that hinges on the construction of the core 5-methylisoxazole-3-carboxylic acid, followed by its activation and subsequent amidation. While the precise, proprietary protocol for the synthesis of this compound by Kalexsyn Medicinal Chemistry is not publicly detailed, a logical and established synthetic route can be constructed based on established principles of organic chemistry.

Diagram 1: Proposed Synthesis Pathway of this compound

Caption: Proposed two-part synthesis of this compound.

Experimental Protocol: A Generalized Synthesis Approach

The following protocol is a representative, non-validated procedure based on established chemical transformations for the synthesis of similar isoxazole carboxamides.

Part 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

-

Cyclocondensation: React ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the formation of the isoxazole ring, yielding ethyl 5-methylisoxazole-3-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the 5-methylisoxazole-3-carboxylic acid.

Part 2: Synthesis of N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide (this compound)

-

Acid Chloride Formation: The 5-methylisoxazole-3-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene), often with a catalytic amount of dimethylformamide (DMF).

-

Amidation: The freshly prepared 5-methylisoxazole-3-carbonyl chloride is then reacted with 2,4-dichloroaniline in an inert solvent in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically stirred at room temperature or gently heated to ensure complete formation of the amide bond, yielding this compound.

-

Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Mechanism of Action: A Prodrug Approach to TNF-α Inhibition

Interestingly, this compound itself is a prodrug.[2] It requires bioactivation through hydrolysis to its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX), and 2,4-dichloroaniline (DCA).[2] This biotransformation is a critical step in its pharmacological activity.

The precise molecular mechanism by which ISOX inhibits TNF-α is an area of ongoing investigation. However, it is understood to modulate the signaling cascade downstream of the TNF-α receptor. By reducing the pathological surge of TNF-α associated with cisplatin and radiation therapy, this compound helps to temper the inflammatory response that leads to tissue damage.

Diagram 2: this compound Bioactivation and Proposed Mechanism of Action

Caption: Bioactivation of this compound and its inhibitory effect on TNF-α.

Preclinical Validation and Future Directions

An extensive body of preclinical research has substantiated the promise of this compound. In animal models, administration of this compound prior to high-dose cisplatin has been shown to significantly delay mortality and increase survival rates.[3] Furthermore, it has demonstrated a capacity to reduce elevated levels of biomarkers associated with kidney and liver damage, such as blood urea nitrogen (BUN), creatinine, aspartate transaminase (AST), and alanine transaminase (ALT).[1]

Table 2: Summary of Key Preclinical Findings for this compound

| Finding | Model System | Reference |

| Increased survival and delayed death after high-dose cisplatin | Murine models | [3] |

| Reduced nephrotoxicity and hepatotoxicity | Murine models | [1] |

| Increased blood platelet counts | Murine models | [1] |

| Did not attenuate anti-tumor effect of cisplatin | SCID mice with human tumor xenografts | [1] |

The journey of this compound from a conceptual therapeutic agent to a promising clinical candidate underscores the power of rational drug design. Its targeted approach to mitigating the side effects of essential cancer therapies, combined with a well-defined synthetic pathway, positions it as a significant development in supportive care for oncology patients. Further clinical investigation is warranted to translate these compelling preclinical findings into tangible benefits for individuals undergoing cancer treatment.

References

- 1. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 2. In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-METHYLISOXAZOLE-3-CARBONYL CHLORIDE | 39499-34-8 [chemicalbook.com]

An In-depth Technical Guide to UTL-5g: A Novel Chemoprotective and Radioprotective Agent

This guide provides a comprehensive technical overview of UTL-5g, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.

Introduction: The Emergence of this compound as a Cytoprotective Agent

This compound has garnered significant interest within the scientific community for its potential as a chemoprotective and radioprotective agent.[1][2][3] Primarily investigated for its ability to mitigate the toxic side effects of conventional cancer therapies like cisplatin, this compound has demonstrated a capacity to protect against nephrotoxicity, hepatotoxicity, and hematotoxicity in preclinical models.[4][5][6] This protective effect is largely attributed to its function as a potent inhibitor of TNF-α, a key inflammatory cytokine implicated in chemotherapy-induced tissue damage.[1][2][4][5] This guide will delve into the core chemical and biological characteristics of this compound, providing a foundational understanding for its further investigation and potential clinical development.

Chemical Structure and Physicochemical Properties

This compound, also known as GBL-5g, is chemically defined as N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide.[1][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | [1] |

| Synonyms | This compound; UTL 5g; UTL5g; GBL-5g | [1][2] |

| CAS Number | 646530-37-2 | [1][2][3] |

| Chemical Formula | C₁₁H₈Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 271.09 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1][3] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml); Slightly soluble in Ethanol (0.1-1 mg/ml) | [3] |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

Chemical Structure:

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

UTL-5g: A Technical Guide to a Novel Chemoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of cancer therapy is continually evolving, with a primary focus on enhancing the efficacy of cytotoxic agents while mitigating their debilitating side effects. This technical guide provides a comprehensive overview of UTL-5g, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), as a potential chemoprotective agent. Drawing from preclinical evidence, this document elucidates the mechanistic underpinnings of this compound's protective effects against chemotherapy- and radiotherapy-induced toxicities. We delve into the intricate signaling pathways modulated by this compound, present detailed protocols for its evaluation, and offer a forward-looking perspective on its translational potential. This guide is intended to be an essential resource for researchers and drug development professionals dedicated to advancing cancer patient care through innovative therapeutic strategies.

Introduction: The Unmet Need for Chemoprotection

The efficacy of many first-line chemotherapeutic agents, such as cisplatin, is often dose-limited by severe and sometimes irreversible toxicities to healthy tissues. These adverse effects, including nephrotoxicity, hepatotoxicity, and myelosuppression, not only compromise the patient's quality of life but can also necessitate dose reductions or treatment discontinuation, ultimately impacting therapeutic outcomes. Consequently, the development of effective chemoprotective agents that can selectively shield normal tissues from the damaging effects of anticancer treatments without compromising their tumoricidal activity remains a critical unmet need in oncology.

This compound, chemically identified as N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, has emerged as a promising candidate in this arena.[1] Preclinical studies have demonstrated its significant potential to ameliorate the side effects associated with cisplatin and radiation therapy.[2][3] This guide will provide a detailed exploration of the scientific rationale, mechanism of action, and methodologies for evaluating this compound as a chemoprotective agent.

The Central Role of TNF-α in Treatment-Induced Toxicity

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[4][5] While essential for normal immune function, dysregulated or excessive TNF-α production is a key driver of the pathogenesis of numerous inflammatory and autoimmune diseases.[4][5] In the context of cancer therapy, both chemotherapy and radiotherapy can induce a surge in TNF-α production by immune cells and damaged tissues. This elevated TNF-α contributes significantly to the collateral damage observed in healthy organs.[3][6]

The binding of TNF-α to its receptors, primarily TNFR1, triggers a cascade of downstream signaling events that can lead to either cell survival and inflammation or programmed cell death (apoptosis).[4][7] Key signaling pathways activated by TNF-α include the NF-κB, MAPK, and c-Jun N-terminal kinase (JNK) pathways.[8][9] The sustained activation of these pathways in healthy tissues following cancer treatment contributes to the inflammatory milieu and subsequent tissue damage.

This compound: A Small-Molecule Modulator of TNF-α Signaling

This compound is a novel, orally active small-molecule that functions as a potent inhibitor of TNF-α.[2][3] Its chemoprotective and radioprotective effects are primarily attributed to its ability to lower the levels of circulating and tissue-localized TNF-α.[2][3]

Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | [1] |

| Synonyms | This compound, GBL-5g | [2] |

| CAS Number | 646530-37-2 | [1] |

| Molecular Formula | C11H8Cl2N2O2 | [1] |

| Molecular Weight | 271.09 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | [1] |

Proposed Mechanism of Action

The primary mechanism by which this compound exerts its protective effects is through the inhibition of TNF-α. While the precise binding site of this compound on TNF-α has not been definitively elucidated in the available literature, computational docking studies of other small molecules with TNF-α suggest potential binding pockets that disrupt its trimeric structure or its interaction with its receptors.[10][11][12] By reducing the effective concentration of active TNF-α, this compound mitigates the downstream inflammatory signaling that leads to tissue damage.

Beyond direct TNF-α inhibition, studies have indicated that this compound may also modulate other signaling pathways. For instance, it has been shown to disrupt the activation of the STAT3 signaling pathway, which is involved in inflammation and cell survival.

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound in mitigating chemotherapy-induced toxicity.

Caption: Proposed mechanism of this compound in mitigating treatment-induced toxicity.

Preclinical Evidence of this compound's Chemoprotective Efficacy

A substantial body of preclinical evidence supports the potential of this compound as a chemoprotective agent. In vivo studies in murine models have consistently demonstrated its ability to reduce the toxic side effects of cisplatin, a widely used chemotherapeutic agent.

Attenuation of Cisplatin-Induced Nephrotoxicity and Hepatotoxicity

Pretreatment with this compound in mice has been shown to significantly reduce the levels of blood urea nitrogen (BUN) and creatinine, key markers of kidney damage, following cisplatin administration.[2] Similarly, this compound administration lowered the elevated levels of aspartate transaminase (AST) and alanine transaminase (ALT), indicating protection against liver injury.[2]

| Parameter | Cisplatin Alone | Cisplatin + this compound | Protective Effect | Reference |

| BUN | Significantly Elevated | Levels Reduced | Nephroprotective | [2] |

| Creatinine | Significantly Elevated | Levels Reduced | Nephroprotective | [2] |

| AST | Significantly Elevated | Levels Reduced | Hepatoprotective | [2] |

| ALT | Significantly Elevated | Levels Reduced | Hepatoprotective | [2] |

Mitigation of Hematotoxicity and Enhancement of Therapeutic Efficacy

In addition to organ protection, this compound has been observed to markedly increase blood platelet counts in mice treated with cisplatin, suggesting a protective effect against myelosuppression.[2] Crucially, therapeutic assessments have shown that this compound does not interfere with the anti-tumor efficacy of cisplatin. In fact, in some models, it has been shown to enhance the therapeutic effect of cisplatin.[2]

Radioprotective Effects

This compound has also demonstrated significant radioprotective properties. It has been shown to lower the levels of TGF-β and TNF-α that are elevated by lung irradiation, suggesting its potential to mitigate radiation-induced lung injury.

Experimental Protocols for the Evaluation of this compound

To facilitate further research and validation of this compound's chemoprotective properties, this section provides detailed, step-by-step methodologies for key in vivo and in vitro experiments.

In Vivo Evaluation of Chemoprotection

The following workflow outlines a typical in vivo study to assess the chemoprotective effects of this compound in a murine model of cisplatin-induced toxicity.

Caption: In vivo experimental workflow for evaluating this compound's chemoprotective effects.

Step-by-Step Protocol for In Vivo Studies:

-

Animal Model: Utilize female BDF1 mice, a common strain for toxicity studies.

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound alone, Cisplatin alone, Cisplatin + this compound).

-

This compound Administration: Administer this compound (e.g., 60 mg/kg) via intraperitoneal (i.p.) injection or oral gavage 30 minutes prior to cisplatin administration.

-

Cisplatin Administration: Induce toxicity by administering a single dose of cisplatin (e.g., 15-20 mg/kg, i.p.).

-

Monitoring: Monitor the mice daily for changes in body weight, general health, and signs of toxicity.

-

Sample Collection: At a predetermined endpoint (e.g., 72 hours post-cisplatin), collect blood samples via cardiac puncture and harvest kidneys and liver for analysis.

-

Biochemical Analysis:

-

Nephrotoxicity: Measure serum BUN and creatinine levels using commercially available assay kits.

-

Hepatotoxicity: Measure serum AST and ALT levels using commercially available assay kits.

-

Inflammation: Measure serum TNF-α levels using an ELISA kit.

-

-

Histopathological Analysis: Fix kidney and liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and damage.

In Vitro Assessment of Cytotoxicity and Mechanism

MTT Assay for Cell Viability:

This assay is used to determine if this compound interferes with the cytotoxic effect of cisplatin on cancer cells.

-

Cell Culture: Plate cancer cells (e.g., HCT-15 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of cisplatin, this compound, or a combination of both for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot for Apoptosis Markers:

This technique is used to investigate the effect of this compound on apoptotic pathways.

-

Protein Extraction: Lyse treated cells and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Translational Challenges

The preclinical data for this compound are compelling, yet several key areas require further investigation to facilitate its clinical translation.

Elucidating the Complete Mechanism of Action

While TNF-α inhibition is the primary mechanism, a more detailed understanding of the molecular interactions between this compound and TNF-α is needed. Computational modeling and biophysical assays could pinpoint the binding site and elucidate the precise mechanism of inhibition. Furthermore, a broader investigation into the downstream signaling pathways affected by this compound beyond STAT3 will provide a more comprehensive picture of its cellular effects.

Addressing the Limitations of Preclinical Models

It is crucial to acknowledge the inherent limitations of preclinical animal models.[13][14][15] While murine models provide valuable initial data, the translation of these findings to human clinical trials is not always straightforward due to interspecies differences in metabolism and physiology.[13][15] Future studies should consider incorporating more complex models, such as patient-derived xenografts or humanized mouse models, to better predict clinical outcomes.

Navigating the Path to Clinical Trials

The successful translation of this compound into a clinical chemoprotective agent will require rigorous phase I, II, and III clinical trials to establish its safety, optimal dosing, and efficacy in cancer patients.[6] Identifying appropriate patient populations and defining clear clinical endpoints will be critical for the success of these trials. The development of pharmacodynamic biomarkers to monitor the biological activity of this compound in patients will also be essential.[13]

Conclusion

This compound represents a promising new frontier in the development of chemoprotective agents. Its ability to selectively mitigate the toxicities of conventional cancer therapies without compromising their anti-tumor efficacy addresses a significant unmet need in oncology. The robust preclinical data, centered on its mechanism as a TNF-α inhibitor, provides a strong rationale for its continued development. This technical guide has outlined the current understanding of this compound, provided detailed methodologies for its evaluation, and highlighted the key considerations for its future clinical translation. Continued research and development in this area hold the potential to significantly improve the therapeutic index of cancer treatments and enhance the quality of life for patients worldwide.

References

- 1. 5G Use in Healthcare: The Future is Present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNF Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. The role of TNF-alpha in T-cell-mediated inflammation depends on the Th1/Th2 cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TNF-α sensitizes chemotherapy and radiotherapy against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular docking analysis of natural compounds as TNF-α inhibitors for Crohn's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New concepts and challenges in the clinical translation of cancer preventive therapies: the role of pharmacodynamic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. d-nb.info [d-nb.info]

A Comprehensive Guide to the Preclinical Safety and Toxicity Assessment of UTL-5g

Foreword: Charting the Course for UTL-5g's Clinical Translation

The journey of a novel therapeutic candidate from bench to bedside is both promising and perilous. This compound, a chemo- and radioprotective agent, has demonstrated considerable potential in preclinical models, notably through its activity as a TNF-α inhibitor.[1][2][3] It has shown efficacy in mitigating the toxic side effects of conventional cancer therapies like cisplatin, suggesting a valuable role in supportive care for oncology patients.[1][2][3] However, before this compound can be considered for human trials, a rigorous and comprehensive evaluation of its safety and toxicity profile is paramount. The primary objective of a preclinical safety assessment is to ensure the safety of clinical trial participants, define the toxicity of the experimental drug, and determine a safe starting dose for early clinical trials.[4]

This technical guide provides a detailed roadmap for the preclinical safety and toxicity evaluation of this compound. It is designed for researchers, toxicologists, and drug development professionals, offering a blend of established regulatory principles and tailored experimental strategies that account for the specific biological activities of this compound. Our approach is rooted in the principles of scientific integrity, ensuring that each phase of testing is not merely a procedural checkpoint but a scientifically-driven inquiry into the compound's behavior in biological systems. We will delve into the causality behind experimental choices, advocating for a self-validating system of protocols that builds a robust and reliable safety profile for this compound.

Introduction to this compound: A Profile of the Candidate

This compound, with the chemical name N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, is a small molecule with a molecular weight of 271.1 g/mol .[1] Its primary known mechanism of action is the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[2][3] This activity likely underpins its observed protective effects against chemotherapy- and radiotherapy-induced toxicities.[1] Specifically, this compound has been shown to reduce cisplatin-induced nephrotoxicity, hepatotoxicity, and hematotoxicity in animal models.[2] It also reduces radiation-induced increases in liver TNF-α levels in mice.[1]

Given its intended use in combination with cytotoxic agents, the safety assessment of this compound must be particularly thorough. We must not only characterize its intrinsic toxicity but also investigate any potential for synergistic or additive toxicities when co-administered with other drugs.

The Strategic Framework for Preclinical Safety Assessment

A successful preclinical safety program is a multi-faceted endeavor that integrates in vitro and in vivo studies to provide a comprehensive understanding of a drug candidate's potential risks.[5][6] The overall strategy is guided by international regulatory guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][7]

Our proposed preclinical evaluation for this compound will follow a tiered approach, beginning with in vitro assays to identify potential liabilities early and progressing to more complex in vivo studies to understand systemic effects.[8] This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

The core components of the preclinical safety and toxicity assessment for this compound will include:

-

Drug Metabolism and Pharmacokinetics (DMPK): To understand the absorption, distribution, metabolism, and excretion of this compound.[9][10]

-

Safety Pharmacology: To investigate the effects of this compound on vital physiological functions.[11][12][13][14]

-

Genetic Toxicology: To assess the potential for this compound to cause damage to genetic material.[15][16][17]

-

General Toxicology: To evaluate the overall toxicity profile of this compound through single- and repeat-dose studies in relevant animal models.[18][19]

-

Carcinogenicity: To assess the potential of this compound to cause cancer, if warranted by the findings of earlier studies and the intended clinical use.[7][20][21][22]

Below is a visual representation of the integrated preclinical safety assessment workflow for this compound.

Caption: Integrated preclinical safety assessment workflow for this compound.

In Vitro Toxicity Assessment: The First Line of Defense

In vitro toxicology assays are essential for early identification of potential toxicities, helping to de-risk the project and guide further development.[5][23][24] These assays are typically high-throughput and require small amounts of the test compound.

Cytotoxicity Assays

-

Objective: To determine the concentration of this compound that causes cell death.

-

Methodology:

-

A panel of human cell lines representing key target organs (e.g., HepG2 for liver, HK-2 for kidney, and a panel of cancer cell lines) will be used.

-

Cells will be treated with a range of this compound concentrations for 24, 48, and 72 hours.

-

Cell viability will be assessed using assays such as the MTT or CellTiter-Glo® assay.

-

The IC50 (half-maximal inhibitory concentration) will be calculated for each cell line and time point.

-

Hepatotoxicity Screening

Given that this compound has shown protective effects on the liver, it is still crucial to assess its intrinsic hepatotoxicity.[25]

-

Objective: To evaluate the potential for this compound to cause liver injury.

-

Methodology:

-

Primary human hepatocytes or 3D liver microtissues will be treated with this compound.

-

Endpoints to be measured include:

-

Cell viability.

-

Release of liver enzymes (e.g., ALT, AST).

-

Mitochondrial dysfunction.

-

Reactive oxygen species (ROS) generation.

-

Induction of apoptosis.

-

-

Cardiotoxicity Screening

Cardiotoxicity is a leading cause of drug withdrawal. Early screening is therefore critical.

-

Objective: To assess the potential for this compound to affect cardiac function.

-

Methodology:

-

hERG Channel Assay: To evaluate the potential of this compound to block the hERG potassium channel, which can lead to QT interval prolongation.[11] This will be performed using automated patch-clamp electrophysiology.

-

Cardiomyocyte Viability Assay: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) will be treated with this compound, and effects on viability and contractility will be monitored.

-

Drug Metabolism and Pharmacokinetics (DMPK)

Understanding the DMPK profile of this compound is crucial for interpreting toxicology data and for predicting its behavior in humans.[10][26][27]

In Vitro DMPK Assays

| Assay | Purpose | Experimental System |

| Metabolic Stability | To determine the rate at which this compound is metabolized. | Liver microsomes (human, rat, mouse) |

| Metabolite Identification | To identify the major metabolites of this compound. | Liver microsomes, hepatocytes |

| CYP450 Inhibition | To assess the potential for this compound to inhibit major cytochrome P450 enzymes, indicating a risk of drug-drug interactions. | Recombinant human CYP enzymes |

| Plasma Protein Binding | To determine the extent to which this compound binds to plasma proteins, which affects its distribution and clearance. | Equilibrium dialysis |

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound in animal models.

-

Methodology:

-

This compound will be administered to rodents (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

-

Blood samples will be collected at various time points.

-

The concentration of this compound in plasma will be quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life will be calculated.

-

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a drug to cause adverse effects on vital organ systems.[11][12][13][14][28] The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.

Caption: Core battery of safety pharmacology studies for this compound.

Genetic Toxicology

Genotoxicity testing is a critical component of the safety assessment, as it evaluates the potential for a drug to cause mutations or chromosomal damage, which can lead to cancer or heritable defects.[15][16][17][29][30] A standard battery of in vitro and in vivo tests is required.

Standard Test Battery

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To detect gene mutations.

-

Methodology: this compound will be tested in various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

-

-

In Vitro Mammalian Cell Micronucleus Test:

-

Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

-

Methodology: A mammalian cell line (e.g., CHO, TK6) will be treated with this compound, and the formation of micronuclei will be assessed.

-

-

In Vivo Micronucleus Test:

-

Objective: To confirm in vitro findings in a whole animal system.

-

Methodology: Rodents will be treated with this compound, and bone marrow or peripheral blood will be analyzed for the presence of micronucleated erythrocytes.

-

General Toxicology

General toxicology studies are designed to characterize the overall toxicity of this compound, identify target organs of toxicity, and determine the no-observed-adverse-effect level (NOAEL).[18][19] These studies involve both single- and repeat-dose administration in two species (one rodent and one non-rodent).

Dose Range-Finding Studies

-

Objective: To determine the appropriate dose levels for subsequent single- and repeat-dose toxicity studies.

-

Methodology: Small groups of animals will be administered escalating doses of this compound. Clinical signs, body weight changes, and mortality will be monitored.

Single-Dose Toxicity Studies

-

Objective: To assess the effects of a single high dose of this compound.

-

Methodology: Rodent and non-rodent species will be administered a single dose of this compound. A comprehensive set of endpoints, including clinical observations, clinical pathology, and histopathology, will be evaluated.

Repeat-Dose Toxicity Studies

-

Objective: To evaluate the toxic effects of repeated administration of this compound over a defined period.

-

Methodology:

-

Studies of varying durations (e.g., 14-day, 28-day, 90-day) will be conducted in a rodent and a non-rodent species. The duration of these studies will be based on the intended duration of clinical use.[4]

-

This compound will be administered daily at multiple dose levels.

-

A comprehensive evaluation will be performed, including:

-

Clinical Observations: Daily monitoring for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed pre-test and at termination.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis.

-

Gross Pathology: Macroscopic examination of all organs at necropsy.

-

Histopathology: Microscopic examination of a full panel of tissues.

-

-

Carcinogenicity Assessment

The need for carcinogenicity studies is determined based on the results of genotoxicity assays, findings from repeat-dose toxicity studies, the drug's mechanism of action, and the intended duration of clinical use.[7][20][21][22] For a drug intended for long-term or chronic intermittent use, carcinogenicity studies are often required.[22]

-

Decision to Proceed: If this compound is found to be genotoxic, or if there are other concerning findings in the repeat-dose toxicity studies (e.g., pre-neoplastic lesions), carcinogenicity studies will be warranted.

-

Study Design: If required, long-term (e.g., 2-year) carcinogenicity studies will be conducted in rodents.

Data Interpretation and Risk Assessment

The culmination of the preclinical safety and toxicity program is a comprehensive risk assessment. This involves integrating all the data from the in vitro and in vivo studies to:

-

Identify all potential hazards associated with this compound.

-

Characterize the dose-response relationship for each toxic effect.

-

Determine the NOAEL for each study.

-

Establish a safe starting dose for first-in-human clinical trials.

The benefit-risk ratio will be a key consideration, taking into account the intended patient population and the severity of the disease being treated.[4]

Conclusion

The preclinical safety and toxicity assessment of this compound is a critical and complex undertaking that requires a scientifically rigorous and methodologically sound approach. By following the comprehensive framework outlined in this guide, drug development professionals can build a robust safety profile for this compound, paving the way for its successful transition into clinical development and, ultimately, its potential to benefit patients.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 6. hoeford.com [hoeford.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. histologix.com [histologix.com]

- 9. prisysbiotech.com [prisysbiotech.com]

- 10. bioivt.com [bioivt.com]

- 11. criver.com [criver.com]

- 12. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. pacificbiolabs.com [pacificbiolabs.com]

- 20. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. itmedicalteam.pl [itmedicalteam.pl]

- 24. criver.com [criver.com]

- 25. news-medical.net [news-medical.net]

- 26. blog.td2inc.com [blog.td2inc.com]

- 27. How Proper DMPK Studies Can Lower Clinical Attrition Rates - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 28. Safety pharmacology studies in drug development | PPTX [slideshare.net]

- 29. gov.uk [gov.uk]

- 30. database.ich.org [database.ich.org]

Investigating the Modulatory Effects of UTL-5g on the TNFα Signaling Pathway

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for investigating the interaction of a novel therapeutic candidate, UTL-5g, with the tumor necrosis factor-alpha (TNFα) signaling pathway. We will explore the core mechanics of TNFα signaling, propose a hypothetical mechanism of action for this compound, and detail the necessary experimental protocols to validate this interaction. This document is intended to serve as a foundational resource for researchers seeking to characterize the immunomodulatory properties of novel compounds targeting this critical inflammatory pathway.

Introduction: The TNFα Signaling Pathway - A Double-Edged Sword

The Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and apoptosis. Its signaling cascade is initiated by the binding of soluble or transmembrane TNFα to its receptors, primarily TNFR1 and TNFR2. While essential for host defense, dysregulated TNFα activity is a key driver of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the TNFα pathway is a well-established and highly validated target for therapeutic intervention.

This guide will focus on the canonical TNFα/TNFR1 signaling axis, which can lead to two distinct cellular outcomes: pro-survival signaling mediated by the NF-κB pathway, or programmed cell death (apoptosis) through the caspase cascade. The cellular context and the presence of specific signaling intermediates dictate the ultimate physiological response.

Hypothetical Molecule: this compound

For the purpose of this guide, we will consider "this compound" as a novel, hypothetical small molecule inhibitor designed to selectively modulate the pro-inflammatory arm of the TNFα pathway. We will hypothesize that this compound interferes with the recruitment of key adapter proteins to the TNFR1 signaling complex, thereby attenuating NF-κB activation without inducing apoptosis.

Part 1: The Core Mechanism of TNFα/TNFR1 Signaling

Upon TNFα binding, TNFR1 trimerizes and recruits the TNFR1-associated death domain (TRADD) protein. TRADD serves as a platform for the assembly of a larger signaling complex, which includes the receptor-interacting protein kinase 1 (RIPK1), TNF receptor-associated factor 2 (TRAF2), and the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2). This initial complex (Complex I) is assembled at the plasma membrane and is critical for the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory and survival genes.

Alternatively, under specific conditions, a secondary, cytoplasmic complex (Complex II) can form. This complex, which includes TRADD, FADD, RIPK1, and pro-caspase-8, triggers the apoptotic cascade. The ubiquitination status of RIPK1, controlled by enzymes like cIAP1/2 and deubiquitinases such as CYLD and A20, is a critical determinant of the switch between survival and death signals.

Below is a diagram illustrating the canonical TNFα/TNFR1 signaling pathway.

Caption: Canonical TNFα/TNFR1 Signaling Pathway.

Part 2: Experimental Validation of this compound's Interaction with the TNFα Pathway

To substantiate the hypothesized mechanism of this compound, a multi-faceted experimental approach is required. The following sections detail the key assays and workflows to characterize the bioactivity of this compound.

In Vitro Cellular Assays: Quantifying the Impact on NF-κB Signaling

The initial step is to determine if this compound can inhibit TNFα-induced NF-κB activation in a relevant cell line (e.g., HEK293, HeLa, or a monocytic cell line like THP-1).

Experimental Protocol: NF-κB Reporter Assay

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Allow cells to express the reporters for 24-48 hours.

-

-

This compound Treatment and TNFα Stimulation:

-

Pre-treat the transfected cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of recombinant human TNFα (e.g., 10 ng/mL) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

-

Expected Outcome and Data Presentation

The results of the NF-κB reporter assay can be summarized in the following table:

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| This compound | NF-κB Pathway | Luciferase Reporter | HEK293 | 50 |

| Control Inhibitor | IKKβ | Luciferase Reporter | HEK293 | 10 |

Biochemical Assays: Pinpointing the Molecular Target

To validate our hypothesis that this compound disrupts the formation of Complex I, co-immunoprecipitation (Co-IP) experiments are essential.

Experimental Protocol: Co-Immunoprecipitation of TNFR1 Signaling Complex

-

Cell Lysis and Immunoprecipitation:

-

Treat cells (e.g., HeLa) with or without this compound, followed by stimulation with TNFα for a short duration (e.g., 5-15 minutes) to capture Complex I formation.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysates with an antibody against TNFR1 or another component of Complex I (e.g., TRADD) conjugated to magnetic or agarose beads.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the immunoprecipitated protein complexes from the beads.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against key components of Complex I (e.g., TRADD, RIPK1, TRAF2) to assess the effect of this compound on their association with the immunoprecipitated protein.

-

Workflow Diagram: Co-Immunoprecipitation

Caption: Co-Immunoprecipitation Workflow for Complex I Analysis.

Downstream Functional Assays: Assessing a Panel of Pro-inflammatory Cytokines

To confirm the broader anti-inflammatory effects of this compound, it is crucial to measure the expression of downstream pro-inflammatory genes and proteins that are regulated by NF-κB.

Experimental Protocol: Multiplex Cytokine Assay

-

Cell Culture and Treatment:

-

Use primary cells, such as peripheral blood mononuclear cells (PBMCs), for greater physiological relevance.

-

Treat the cells with this compound and stimulate with TNFα as described previously.

-

-

Sample Collection:

-

Collect the cell culture supernatant for secreted cytokine analysis.

-

Lyse the cells to extract total RNA for gene expression analysis.

-

-

Cytokine Quantification:

-

Use a multiplex bead-based immunoassay (e.g., Luminex) or ELISA to quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1β) in the supernatant.

-

-

Gene Expression Analysis:

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the corresponding cytokine genes.

-

Expected Outcome and Data Presentation

The data can be presented as follows, showing the fold change in cytokine expression with and without this compound treatment.

| Cytokine | Assay Type | Fold Change (TNFα only) | Fold Change (TNFα + this compound) | p-value |

| IL-6 | qRT-PCR | 100 | 20 | <0.01 |

| IL-8 | qRT-PCR | 150 | 30 | <0.01 |

| IL-1β | qRT-PCR | 50 | 10 | <0.01 |

| IL-6 | Luminex | 80 | 15 | <0.01 |

| IL-8 | Luminex | 120 | 25 | <0.01 |

Part 3: Therapeutic Implications and Future Directions

The successful validation of this compound as a modulator of the TNFα pathway would have significant therapeutic implications. By selectively inhibiting the pro-inflammatory NF-κB arm of TNFα signaling, this compound could offer a more targeted approach to treating inflammatory diseases compared to broad TNFα blockers.

Future studies should focus on:

-

Selectivity Profiling: Assessing the effect of this compound on other inflammatory signaling pathways to ensure its specificity.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of UTL-5g

Disclaimer: UTL-5g is a hypothetical compound created for the purpose of this guide. The following data and experimental protocols are representative examples designed to illustrate the process of characterizing a novel therapeutic agent. All cited references pertain to established scientific principles and methodologies.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of tyrosine kinase 2 (TYK2), a key mediator in the Janus kinase (JAK) signaling pathway. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound offers a highly specific mechanism of action, aiming to provide therapeutic benefit while minimizing off-target effects associated with broader JAK inhibitors.

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. The data presented herein are intended to support its continued development and provide a framework for predicting its clinical behavior. We will explore the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and correlate these findings with its target engagement and downstream pharmacological effects. The experimental designs and methodologies have been chosen to provide a robust and self-validating dataset, ensuring a clear understanding of the compound's disposition and activity.

Part 1: Pharmacokinetic Profile of this compound

The pharmacokinetic profile of a drug candidate is crucial for determining its dosing regimen and predicting its in vivo performance. The following sections detail the key ADME properties of this compound, elucidated through a series of in vitro and in vivo studies.

Absorption

The absorption characteristics of this compound were evaluated to determine its potential for oral administration. Key parameters assessed include its solubility, permeability, and oral bioavailability in preclinical species.

Experimental Protocol: In Vitro Permeability Assessment (PAMPA)

-

Preparation: A 96-well plate with a filter coated with a lipid-infused artificial membrane is used. The donor compartment is filled with a solution of this compound in a buffered solution at a relevant intestinal pH (e.g., pH 6.5).

-

Incubation: The acceptor compartment, containing a buffer solution, is placed in contact with the donor compartment. The plate is incubated at room temperature for a specified period (e.g., 4-16 hours).

-

Quantification: The concentration of this compound in both the donor and acceptor compartments is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Calculation: The permeability coefficient (Pe) is calculated based on the rate of appearance of this compound in the acceptor compartment.

Causality Behind Experimental Choice: The Parallel Artificial Membrane Permeability Assay (PAMPA) was selected as a high-throughput, cost-effective initial screen for passive permeability. It provides a rapid assessment of a compound's ability to diffuse across a lipid membrane, which is a primary mechanism for the absorption of many orally administered drugs. This assay helps to de-risk candidates early in development before progressing to more complex and resource-intensive cell-based or in vivo models.

Table 1: Summary of this compound Absorption Properties

| Parameter | Value | Method |

| Aqueous Solubility (pH 7.4) | 152 µg/mL | Crystalline solubility assay |

| Permeability (Pe) | 8.9 x 10⁻⁶ cm/s | PAMPA |

| Oral Bioavailability (Rat) | 68% | In vivo PK study |

| Time to Maximum Concentration (Tmax) (Rat) | 1.5 hours | In vivo PK study |

Distribution

Understanding the distribution of this compound within the body is critical for assessing its potential to reach the site of action and for identifying any potential for off-target accumulation.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

-

Apparatus Setup: A two-chamber equilibrium dialysis apparatus is used, with each chamber separated by a semi-permeable membrane.

-

Sample Preparation: One chamber is loaded with plasma from the species of interest (e.g., human, rat), and the other chamber is loaded with a protein-free buffer. This compound is added to the plasma-containing chamber.

-

Equilibration: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours), allowing unbound this compound to diffuse across the membrane into the buffer chamber.

-

Analysis: The concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS. The percentage of bound drug is then calculated.

Trustworthiness of the Protocol: Equilibrium dialysis is considered the gold standard for determining plasma protein binding. The self-validating nature of this system lies in reaching a steady state where the concentration of free drug is equal on both sides of the membrane, providing a direct and accurate measure of the unbound fraction, which is the pharmacologically active portion of the drug.

Table 2: Distribution Characteristics of this compound

| Parameter | Human | Rat | Mouse |

| Plasma Protein Binding (%) | 98.5% | 97.2% | 96.8% |

| Blood-to-Plasma Ratio | 1.1 | 1.3 | 1.2 |

| Volume of Distribution (Vd) (Rat) | 2.5 L/kg | N/A | N/A |

Metabolism

The metabolic stability and pathways of this compound were investigated to predict its clearance mechanism and potential for drug-drug interactions.

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Reaction Mixture: this compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The remaining concentration of this compound in each sample is quantified by LC-MS/MS.

-

Data Interpretation: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.

Authoritative Grounding: This in vitro assay is a standard industry practice and is recommended by regulatory agencies like the FDA for the early assessment of a drug's metabolic properties. It provides a reliable indication of hepatic clearance, which is the primary route of elimination for many small molecule drugs.

Table 3: Metabolic Profile of this compound

| Parameter | Value |

| In Vitro Half-life (Human Liver Microsomes) | 45 minutes |

| Major Metabolites | M1 (Oxidation), M2 (Glucuronidation) |

| Primary Metabolizing Enzymes | CYP3A4, UGT1A1 |

Excretion

The routes of excretion for this compound and its metabolites were determined in preclinical models to complete the mass balance assessment.

-

Primary Route of Excretion (Rat): Fecal (approx. 75%), Renal (approx. 20%)

-

Parent Drug in Urine (Rat): < 2%

These findings suggest that this compound is extensively metabolized, with the majority of its metabolites being eliminated through the biliary-fecal route.

Part 2: Pharmacodynamic Profile of this compound

The pharmacodynamic studies of this compound were designed to confirm its mechanism of action, establish a relationship between drug concentration and target engagement, and demonstrate its therapeutic effect in a relevant disease model.

Mechanism of Action and Target Engagement

This compound is designed to inhibit the signaling of pro-inflammatory cytokines that are dependent on the TYK2 pathway, such as IL-12 and IL-23.

Diagram 1: this compound Mechanism of Action

Caption: this compound inhibits TYK2, blocking STAT phosphorylation and subsequent gene expression.

Experimental Protocol: In Vitro Target Engagement (Phospho-STAT Assay)

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are cultured.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a relevant cytokine (e.g., IL-23) to activate the TYK2 pathway.

-

Lysis and Staining: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (p-STAT3).

-

Flow Cytometry: The level of p-STAT3 is quantified using flow cytometry.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the p-STAT3 signal (IC50) is calculated.

Expertise & Experience: This assay provides a direct measure of target engagement in a biologically relevant primary cell system. By quantifying the downstream signaling event (STAT phosphorylation), we can robustly determine the potency of this compound in a cellular context, which is a critical link between its biochemical activity and its potential therapeutic effect.

PK/PD Relationship

Establishing a clear relationship between the pharmacokinetic profile (drug exposure) and the pharmacodynamic response (target modulation) is essential for predicting a therapeutic dose in humans.

Diagram 2: PK/PD Integration Workflow

Caption: Workflow for integrating pharmacokinetic and pharmacodynamic data.

In Vivo Efficacy (Collagen-Induced Arthritis Model in Rats)

-

Study Design: Rats with established arthritis were treated with this compound or a vehicle control daily for 14 days.

-

Endpoints: Clinical scores (paw swelling), histological analysis of joints, and measurement of inflammatory biomarkers.

-

Results: this compound demonstrated a dose-dependent reduction in clinical scores and joint inflammation, with significant efficacy observed at doses that maintained plasma concentrations above the in vitro IC90 for target engagement.

Table 4: Summary of this compound Pharmacodynamic Properties

| Parameter | Value | Assay |